
Conduritol b epoxide
概要
説明
It is a white crystalline solid at room temperature and is known for its role as an irreversible inhibitor of glucocerebrosidase, an enzyme involved in the metabolism of glucosylceramide . This compound has significant applications in scientific research, particularly in the study of Gaucher disease and Parkinson’s disease .
準備方法
Conduritol B epoxide can be synthesized through a two-step process. The first step involves the selective oxidation of glucose or conduritol B to produce the corresponding 1,2-epoxy sugar. In the second step, the 1,2-epoxy sugar undergoes an intramolecular reaction to form this compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield .
化学反応の分析
Conduritol B epoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other cyclitol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Mechanism-Based Inhibition of Glycosidases
Glycosidase Inhibition
Conduritol B epoxide acts primarily as a mechanism-based irreversible inhibitor of glucocerebrosidase (GBA), which is essential for breaking down glucocerebrosides. Its application in research has been pivotal for generating cell and animal models to study Gaucher disease and Parkinson's disease. The compound covalently binds to the catalytic nucleophile of GBA, leading to its inactivation. This property allows researchers to manipulate GBA activity in experimental settings, providing insights into the pathophysiology of these diseases .
Table 1: Inhibition Data for this compound
Enzyme | IC50 (μM) | Inhibition Type |
---|---|---|
Glucocerebrosidase | 9 | Irreversible |
α-Glucosidase | Variable | Irreversible |
Research Models for Gaucher Disease
Animal Models
The use of this compound in animal models allows researchers to replicate the neuropathological features associated with Gaucher disease. By administering varying doses of CBE, researchers can induce a phenotype similar to neuronopathic Gaucher disease in mice. Studies have demonstrated that different concentrations and exposure times can be adjusted to achieve specific levels of GBA inhibition, thereby facilitating the study of disease progression and potential therapeutic interventions .
Case Study: Neuropathology Induction
A regimen using this compound has been established where mice are treated with doses ranging from 25 mg/kg to 300 mg/kg over periods extending up to 36 days. This approach has led to observable symptoms mimicking those seen in human patients, providing a valuable platform for testing new treatments .
Applications in Antifungal Research
Inhibition of Antifungal Activity
this compound has also been studied for its effects on antifungal activity. It inhibits the hydrolysis of esculin by certain fungi, which is critical for their survival. This inhibition suggests potential applications in developing antifungal therapies .
Table 2: Antifungal Activity Evaluation
Fungus Type | Minimum Inhibitory Concentration (MIC) | Effectiveness with CBE |
---|---|---|
Candida species | Varies | Significant inhibition |
Histoplasma capsulatum | Varies | Significant inhibition |
Pharmacokinetics and Distribution
Tissue Distribution Studies
Pharmacokinetic studies have shown that after administration, this compound is rapidly distributed throughout various tissues, except for the brain where penetration is limited. Notably, it exhibits significant accumulation in the kidneys, with over 90% inhibition of beta-glucosidase activity observed shortly after administration .
作用機序
Conduritol B epoxide exerts its effects by irreversibly inhibiting glucocerebrosidase. It covalently binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of glucosylceramide . This inhibition leads to the accumulation of glucosylceramide, which is useful in creating models for studying lysosomal storage disorders .
類似化合物との比較
Conduritol B epoxide is unique compared to other similar compounds due to its specific inhibition of glucocerebrosidase. Similar compounds include:
Cyclophellitol: Another cyclitol epoxide that inhibits both glucocerebrosidase and non-lysosomal glucosylceramidase.
Deoxynojirimycin: A glucose analog that inhibits glucosidases but with a different mechanism of action.
This compound’s specificity and irreversible inhibition make it particularly valuable for research applications .
生物活性
Conduritol B epoxide (CBE) is a significant compound in biochemical research, particularly for its role as an irreversible inhibitor of glucocerebrosidase (GBA), an enzyme crucial for the metabolism of glucocerebrosides. This article delves into the biological activity of CBE, its mechanisms, applications in disease modeling, and relevant research findings.
- Chemical Name : DL-1,2-Anhydro-myo-Inositol
- CAS Number : 6090-95-5
- Molecular Formula : C₆H₁₀O₅
CBE functions primarily by covalently binding to the active site of GBA, specifically targeting the catalytic nucleophile Glu340. This interaction leads to irreversible inactivation of the enzyme, which is pivotal in lysosomal storage disorders like Gaucher disease (GD) and has implications in Parkinson's disease (PD) due to the genetic links between GBA mutations and PD risk .
Biological Activity and Inhibition Potency
CBE exhibits notable inhibitory effects on GBA with an inhibition constant (Ki) of 53 μM and an IC50 ranging from 4.28 to 9.49 μM . Additionally, it also inhibits lysosomal α-glucosidase, showcasing its broader glycosidase inhibitory potential.
Table 1: Inhibition Potency of this compound
Enzyme Target | Ki (μM) | IC50 Range (μM) |
---|---|---|
Glucocerebrosidase | 53 | 4.28 - 9.49 |
Lysosomal α-glucosidase | N/A | N/A |
Applications in Disease Models
CBE is extensively utilized in generating animal models for Gaucher disease, allowing researchers to study the pathophysiology of this lysosomal storage disorder. It has been shown to accelerate recovery from peripheral nerve injuries in mice and preserve motoneurons at neuromuscular junctions, indicating its potential neuroprotective effects .
Case Study: Gaucher Disease Modeling
In a study assessing the efficacy of CBE in modeling Gaucher disease, researchers administered varying doses of CBE to mice. The results indicated that CBE effectively mimicked the neurological symptoms associated with neuronopathic Gaucher disease, providing a valuable platform for testing therapeutic interventions .
Additional Research Findings
Recent studies have highlighted that CBE may interact with additional glycosidase targets beyond GBA. The activity-based protein profiling (ABPP) approach was employed to investigate these interactions in vivo, revealing that while CBE primarily targets GBA, it also affects other glycosidases at higher concentrations .
Table 2: In Vivo Target Engagement of CBE
Glycosidase Target | Observed Interaction |
---|---|
Glucocerebrosidase | Strong |
Non-lysosomal glucosylceramidase | Moderate |
Lysosomal β-glucuronidase | Weak |
特性
IUPAC Name |
(1R,2R,3S,4S,5R,6S)-7-oxabicyclo[4.1.0]heptane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-1-2(8)4(10)6-5(11-6)3(1)9/h1-10H/t1-,2-,3+,4+,5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMWOVGZCINIHW-FTYOSCRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C2C(C1O)O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H]([C@H]2[C@@H]([C@@H]1O)O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044069, DTXSID501046066 | |
Record name | Conduritol B epoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2R,3S,4S,5R,6S)‐7-Oxabicyclo[4.1.0]heptane‐2,3,4,5‐tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501046066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6090-95-5 | |
Record name | Conduritol B epoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6090-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Conduritol epoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006090955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Conduritol B epoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Conduritol B epoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CONDURITOL B EPOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHM754Q310 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。